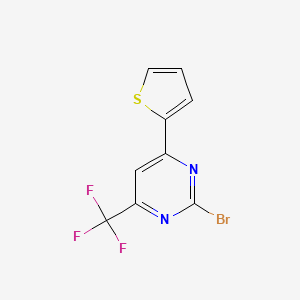![molecular formula C11H12FN5 B13723691 N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine](/img/structure/B13723691.png)
N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine is a compound belonging to the class of 1,2,4-triazines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the 3-fluorophenyl group and the triazine ring in its structure suggests potential biological activity and utility in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine typically involves the functionalization of cyanuric chloride through successive nucleophilic substitution reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
化学反応の分析
Types of Reactions
N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s utility in various applications.
科学的研究の応用
N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds include other 1,2,4-triazines with different substituents, such as:
- 2-amino-4-morpholino-1,3,5-triazine
- Hexamethylmelamine
- Hydroxymethylpentamethylmelamine
Uniqueness
N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine is unique due to the presence of the 3-fluorophenyl group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science.
特性
分子式 |
C11H12FN5 |
|---|---|
分子量 |
233.24 g/mol |
IUPAC名 |
6-N-[1-(3-fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine |
InChI |
InChI=1S/C11H12FN5/c1-7(8-3-2-4-9(12)5-8)15-10-6-14-11(13)17-16-10/h2-7H,1H3,(H,15,16)(H2,13,14,17) |
InChIキー |
RWIMHGGLRIXHOK-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=CC=C1)F)NC2=CN=C(N=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine](/img/structure/B13723616.png)
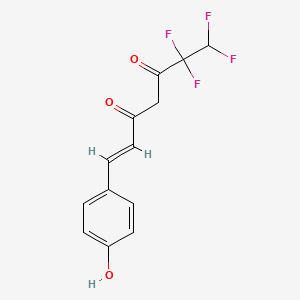
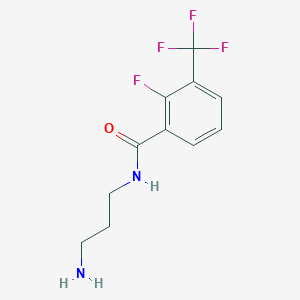
![[3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B13723629.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13723632.png)
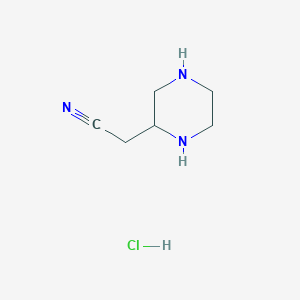
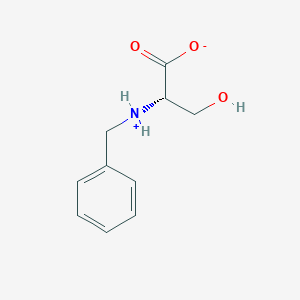
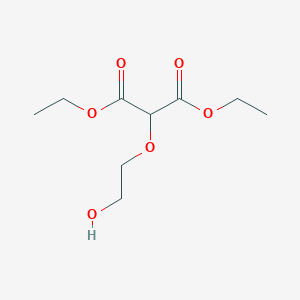
![Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13723643.png)
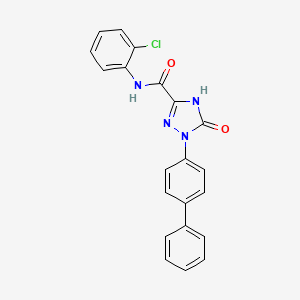
![(2R)-6-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B13723652.png)
